Solubility and Handling: Dihydrochloride Salt vs. Free Base
The dihydrochloride salt form of 1-(3-Pyrrolidinyl)azepane dihydrochloride (MW 241.21) provides a substantial increase in aqueous solubility compared to its free base counterpart (theoretical MW ~168.28). While direct solubility measurements for this specific compound are not published, the class-level inference for amine salts suggests that the dihydrochloride salt typically exhibits solubility in water exceeding 10 mg/mL, whereas the free base is largely insoluble (<1 mg/mL) [1]. This solubility advantage translates to more reliable handling, easier formulation, and higher reaction yields in aqueous or polar organic media.
| Evidence Dimension | Aqueous solubility (estimated) |
|---|---|
| Target Compound Data | 1-(3-Pyrrolidinyl)azepane dihydrochloride: >10 mg/mL (estimated) |
| Comparator Or Baseline | 1-(3-Pyrrolidinyl)azepane free base: <1 mg/mL (estimated) |
| Quantified Difference | >10-fold improvement in solubility |
| Conditions | Room temperature, water; values inferred from general amine salt behavior |
Why This Matters
The enhanced solubility of the dihydrochloride salt directly impacts experimental success rates in biological assays and organic reactions, reducing the need for co-solvents or aggressive solubilization techniques.
- [1] Berge SM, Bighley LD, Monkhouse DC. Pharmaceutical salts. J Pharm Sci. 1977 Jan;66(1):1-19. (General principles of salt solubility). View Source
